
(Z)-3-(3,5-Dihydroxyphenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(3,5-Dihydroxyphenyl)acrylic acid is an organic compound characterized by the presence of a phenyl ring substituted with two hydroxyl groups and an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3,5-Dihydroxyphenyl)acrylic acid typically involves the condensation of 3,5-dihydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-3-(3,5-Dihydroxyphenyl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated acids.
Substitution: Ethers, esters, and other substituted derivatives.
Aplicaciones Científicas De Investigación
(Z)-3-(3,5-Dihydroxyphenyl)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (Z)-3-(3,5-Dihydroxyphenyl)acrylic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can act as antioxidants, scavenging free radicals and reducing oxidative stress. The acrylic acid moiety can interact with cellular receptors and enzymes, modulating signaling pathways and exerting biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cinnamic acid: Similar structure but lacks the hydroxyl groups on the phenyl ring.
Ferulic acid: Contains a methoxy group in addition to the hydroxyl groups.
Coumaric acid: Similar structure but with different substitution patterns on the phenyl ring.
Uniqueness
(Z)-3-(3,5-Dihydroxyphenyl)acrylic acid is unique due to the presence of two hydroxyl groups on the phenyl ring, which confer distinct chemical and biological properties. These hydroxyl groups enhance its antioxidant activity and its ability to participate in various chemical reactions, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H8O4 |
|---|---|
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
(Z)-3-(3,5-dihydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O4/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5,10-11H,(H,12,13)/b2-1- |
Clave InChI |
MFFCZSWTQMCKFP-UPHRSURJSA-N |
SMILES isomérico |
C1=C(C=C(C=C1O)O)/C=C\C(=O)O |
SMILES canónico |
C1=C(C=C(C=C1O)O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one](/img/structure/B12865398.png)
![3-(tert-Butyl) 9-ethyl 3-azaspiro[5.5]undecane-3,9-dicarboxylate](/img/structure/B12865404.png)
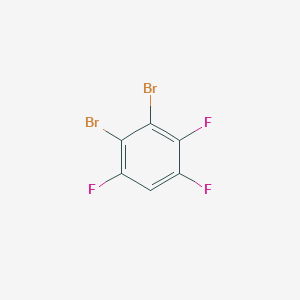
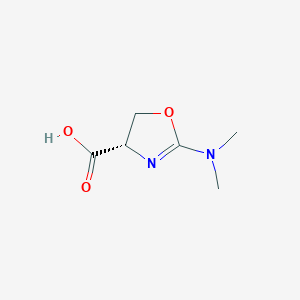
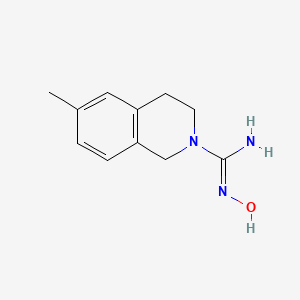
![7-Iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12865433.png)
![((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphonium](/img/structure/B12865439.png)
![2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B12865440.png)
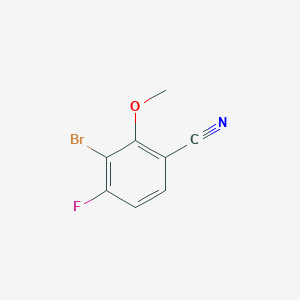
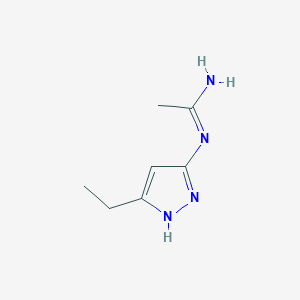



![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]styrene](/img/structure/B12865487.png)
